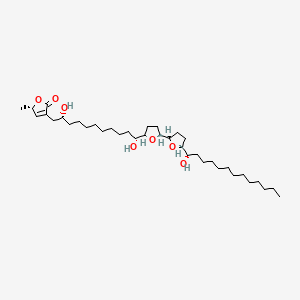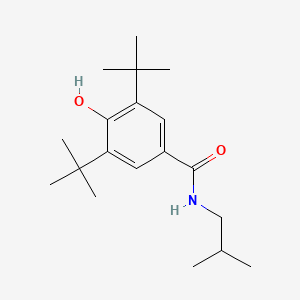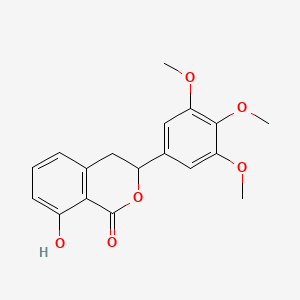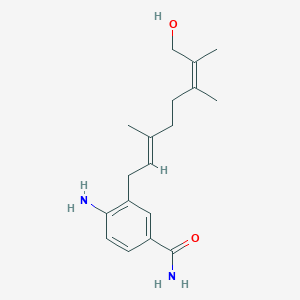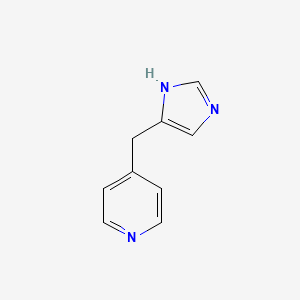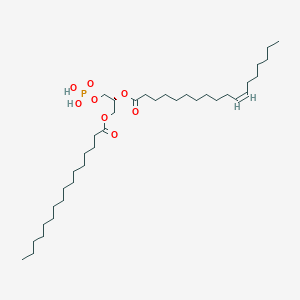
1-(9Z-octadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DG(18:1(9Z)/20:1(11Z)/0:0)[iso2], also known as DAG(18:1/20:1) or diacylglycerol(18:1/20:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:1(9Z)/20:1(11Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:1(9Z)/20:1(11Z)) pathway. DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:1(11Z)/18:2(9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:1(11Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:1(11Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:1(11Z)/20:3(5Z, 8Z, 11Z)) pathway.
1-oleoyl-2-gondoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl and gondoyl respectively. It has a role as a mouse metabolite. It derives from an oleic acid and an (11Z)-icos-11-enoic acid.
Applications De Recherche Scientifique
Synthesis and Biochemical Applications
- The synthesis of 1-0-[3H] alkyl-2-acyl-sn-glycerol-3-phosphorylethanolamine with unsaturated acyl chains like 1-(9Z-octadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol has been described for biochemical studies. This synthesis involves enzymatic reactions and is useful in the study of lipid biochemistry (Paltauf, 1976).
Marine Biology and Algae Research
- Research on brown algae Sargassum thunbergii led to the isolation of monogalactosyl diacylglycerols (MGDGs) similar to 1-(9Z-octadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol. These compounds were identified using mass spectrometry and NMR techniques, highlighting their importance in marine biology and algae research (Kim et al., 2007).
Digestive System and Nutritional Studies
- Studies on the intestinal absorption of glycerol trioctadecenyl ether, a model substance for compounds like 1-(9Z-octadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol, provide insights into the digestion of non-hydrolysed triglycerides. This research is significant for understanding lipid metabolism and nutrition (Spener et al., 1968).
Fungal Biology
- In fungal biology, compounds like glycerol tri-dehydrocrepenynate (similar to 1-(9Z-octadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol) have been isolated from Basidiomycete Craterellus cornucopioides. This research helps in understanding the lipid composition of fungi (Magnus et al., 1989).
Pathogen Studies
- In pathogen studies, the characterization of acyl-phosphatidylinositol in Corynebacterium amycolatum revealed compounds containing structures similar to 1-(9Z-octadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol. This study contributes to understanding the lipid composition of pathogens (Valero-Guillén et al., 2005).
Biosensor Development
- The development of a biosensor for nitric oxide detection used a lipidic bilayer incorporating compounds like 1-(9Z-octadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol. This research is pivotal in biosensor technology and biomedical applications (Gomes et al., 2019).
Plant Biology and Lipid Metabolism
- In plant biology, studies on the isomeric sn-1-octadecenyl and sn-2-octadecenyl analogues of lysophosphatidylcholine, similar to 1-(9Z-octadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol, provide insights into lipid metabolism and desaturation processes in plants (Sperling & Heinz, 1993).
Neurobiology
- The isolation of compounds from Bombycis corpus, including phospholipids structurally similar to 1-(9Z-octadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol, highlights their potential neurotrophic effects in astrocytes. This is significant in neurobiology and the study of nerve growth factor (NGF) (Kwon et al., 2003).
Propriétés
Nom du produit |
1-(9Z-octadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol |
|---|---|
Formule moléculaire |
C41H76O5 |
Poids moléculaire |
649 g/mol |
Nom IUPAC |
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C41H76O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17-19,21,39,42H,3-16,20,22-38H2,1-2H3/b19-17-,21-18-/t39-/m0/s1 |
Clé InChI |
AKCNIDZVBDSVNW-VDHPRTRFSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-Butyl-2-oxo-4-[3-(pyridin-3-ylmethoxy)phenyl]-1,8-naphthyridin-3-yl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1241356.png)
![2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241357.png)
![2-[(3,4-difluorophenyl)amino]-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide](/img/structure/B1241358.png)
![(4S)-4-(dipropylamino)-1,3,4,5-tetrahydrobenzo[cd]indole-6-carboxamide](/img/structure/B1241360.png)
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-1H,10H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1241364.png)
![(2E,4E,6Z)-3,7-Dimethyl-8-[(1E)-2-isopropyl-3-ethyl-2-cyclohexenylidene]-2,4,6-octatrienoic acid](/img/structure/B1241365.png)

